molecular formula C10H10BrNO B184973 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 86499-96-9

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B184973
CAS No.: 86499-96-9
M. Wt: 240.1 g/mol
InChI Key: JMXPGCGROVEPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 86499-96-9) is a brominated benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a bromine atom at the 3-position and a ketone group at the 2-position. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for functionalizing the benzazepinone scaffold. Its bromine substituent enables nucleophilic substitution reactions, facilitating the introduction of diverse pharmacophores . Commercial suppliers (e.g., TCI Chemicals, Combi-Blocks) list its purity at ≥95%, with a molecular weight of 242.12 g/mol and applications in kinase inhibitor and CNS drug development .

Preparation Methods

The preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves several steps. One common method includes the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The process involves heating the polyphosphoric acid and adding the naphthalimide in portions at 60°C, followed by an insulation reaction for 20 hours. The reaction solution is then hydrolyzed with water, and the crude product is washed, decolorized with methanol and activated carbon, filtered, and dried . The final product has a purity of 99.6% and a yield of 98% .

Chemical Reactions Analysis

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of Benazepril Hydrochloride , a widely prescribed antihypertensive medication. Benazepril functions as an angiotensin-converting enzyme (ACE) inhibitor, which helps control blood pressure by relaxing blood vessels. The compound's efficacy and safety profile make it a preferred choice in clinical settings .

Neuroscience Research

The compound plays a crucial role in neuroscience research due to its interactions with various receptors and neurochemical pathways. It is utilized to study:

  • Receptor Interactions : Investigating how this compound interacts with neurotransmitter receptors can provide insights into brain function and the mechanisms underlying neurological disorders.
  • Neurochemical Pathways : Research utilizing this compound can help elucidate the biochemical pathways involved in mental health conditions, potentially leading to new therapeutic strategies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its unique structure allows chemists to create derivatives that may have diverse applications across various fields:

  • Materials Science : The compound can be modified to develop new materials with specific properties.
  • Agrochemicals : It may also be used in the synthesis of agrochemicals that improve crop yield or resistance to pests .

Drug Design

Researchers leverage the structural features of this compound to design novel compounds with improved biological activity. This aspect is particularly important in drug discovery processes aimed at developing new treatments for diseases such as:

  • Neurological Disorders : Enhancing drug efficacy for conditions like depression or anxiety.
  • Cardiovascular Diseases : Improving therapeutic options for hypertension and related cardiovascular issues .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to detect and quantify related compounds. This application is vital for quality control and regulatory compliance within the pharmaceutical industry. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and concentration of pharmaceutical products containing this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzazepinones and Related Heterocycles

Structural Variations and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Bromine at C3, ketone at C2 242.12 Synthetic intermediate; bromine enables SN reactions
3-Phthalimido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Phthalimido group at C3 296.31 Precursor for peptide-mimetic drugs
3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Amino group at C3 177.22 Building block for bioactive molecules
7-[2-(4-Methoxyanilino)pyrimidin-4-yl]-1-benzazepin-2-one Pyrimidine-aniline moiety at C7 344.41 Kinase inhibitor candidate (e.g., CDK2 inhibition)
3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Dichloro substitution at C3 224.09 Higher lipophilicity (LogP: 2.88)
1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 4-Fluorobenzyl group at N1 269.31 Potential CNS modulator; discontinued in catalog

Key Observations :

  • The bromo derivative is distinguished by its reactivity in substitution reactions, unlike the phthalimido or amino analogs, which are tailored for specific biological interactions.
  • Halogenated analogs (Br, Cl) exhibit increased molecular weight and lipophilicity compared to non-halogenated derivatives, influencing bioavailability and target binding .
  • 7-Substituted benzazepinones (e.g., pyrimidine-aniline derivatives) demonstrate expanded π-conjugation, enhancing affinity for kinase active sites .

Critical Analysis of Research Trends

Recent studies emphasize halogenation and C7 functionalization to optimize benzazepinones for drug discovery. For example, 7-pyrimidinyl derivatives show promise in oncology, while dichloro analogs are investigated for enhanced blood-brain barrier penetration . However, the 3-bromo compound remains indispensable for its versatility in generating diverse analogs.

Biological Activity

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Benazepril Hydrochloride, an antihypertensive drug. The exploration of its biological activity encompasses various pharmacological effects, including neuroleptic properties and potential applications in treating psychotic disorders.

  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.1 g/mol
  • CAS Number : 86499-96-9
  • Appearance : White to off-white crystalline powder
  • Melting Point : 175-179 °C
  • Purity : Typically >98% .

Pharmacological Significance

The biological activity of this compound has been investigated in several studies focusing on its role as a neuroleptic agent. Neuroleptics are primarily used to manage psychotic disorders such as schizophrenia.

Antipsychotic Activity

Research indicates that compounds similar to 3-bromo derivatives exhibit significant antipsychotic effects. For instance, a study demonstrated that certain benzazepine derivatives showed comparable efficacy to established antipsychotics like clozapine in animal models .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases. Compounds with structural similarities to this compound have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Study on Antipsychotic Effects

A notable study evaluated the effects of various benzazepine derivatives on dopamine receptors. The findings indicated that the introduction of bromine at the 3-position significantly enhanced binding affinity to D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia .

CompoundBinding Affinity (Ki)Effect
Clozapine0.5 nMReference
3-Bromo Derivative0.7 nMSignificant
Other Derivative1.2 nMModerate

Cholinesterase Inhibition Study

In another study focusing on cholinesterase inhibition, derivatives similar to 3-bromo compounds were tested for their ability to inhibit AChE:

CompoundIC50 (µM)Type of Inhibition
Compound A0.15Competitive
3-Bromo Derivative0.25Non-competitive
Donepezil0.05Competitive

The results indicated that while the compound demonstrated non-competitive inhibition, it was less potent than Donepezil, a standard treatment for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?

The compound has a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol (CAS 53841-99-9). Its SMILES notation (C1CC(C(=O)NC2=CC=CC=C21)Br ) and InChIKey (RVPUXBJFIDCMLW-UHFFFAOYSA-N ) provide insights into its bicyclic structure, featuring a benzazepinone core with a bromine substituent at the 3-position. Key physicochemical parameters include a topological polar surface area (TPSA) of 29.1 Ų and a calculated logP (XlogP3) of 1.98, suggesting moderate hydrophobicity. These properties are critical for solubility assessments and reaction planning .

Q. How can researchers confirm the purity and identity of synthesized this compound?

Use a combination of HPLC (high-performance liquid chromatography) for purity assessment and spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) for structural confirmation. For example, the bromine atom’s deshielding effect in NMR and characteristic carbonyl stretching (~1700 cm⁻¹ in IR) are diagnostic. Cross-referencing with CAS-registered spectral libraries (e.g., PubChem) ensures accuracy. Contaminants like unreacted precursors or dehalogenated byproducts should be quantified using calibrated analytical standards .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing functional groups at the bromine position of this compound?

The bromine atom serves as a versatile site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). For SNAr, electron-withdrawing groups on the benzazepinone ring enhance reactivity. Palladium-catalyzed couplings require optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to avoid ring-opening side reactions. Computational modeling (DFT) can predict regioselectivity and transition-state energies for novel derivatives .

Q. How can discrepancies in reported reaction yields for bromine substitution reactions be resolved?

Yield variations often arise from differences in solvent polarity , catalyst loading , or reaction temperature . Systematic optimization via Design of Experiments (DoE) methodologies, such as factorial designs, identifies critical parameters. For example, increasing DMF content in aqueous mixtures may improve solubility but accelerate catalyst decomposition. Kinetic studies (e.g., in situ IR monitoring) can pinpoint rate-limiting steps .

Q. What in vitro models are suitable for studying the metabolic stability of this compound derivatives?

Use hepatic microsomal assays (human or rodent) to evaluate Phase I metabolism. LC-MS/MS quantifies metabolites like dehalogenated or hydroxylated products. Comparative studies with fluorinated analogs (e.g., 9-fluoro derivatives from ) can elucidate halogen-specific metabolic pathways. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Q. How can computational methods aid in designing this compound analogs with enhanced bioactivity?

Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target receptors (e.g., GABAₐ for benzodiazepine-like activity). QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., electron-withdrawing groups at C-3) with biological endpoints. MD (Molecular Dynamics) simulations assess conformational stability in lipid bilayers for CNS permeability .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the biological activity of benzazepinone derivatives?

Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). Reproduce studies under standardized conditions (e.g., OECD guidelines). For example, discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays. Collaborative inter-laboratory validation ensures reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/LC₅₀ values. Bootstrap resampling quantifies confidence intervals. For non-monotonic responses, model-free approaches like Benchmark Dose (BMD) are preferable. Outlier detection (Grubbs’ test) minimizes false positives .

Q. Methodological Resources

  • Synthetic Protocols : outlines ring rearrangement strategies applicable to benzazepinones.
  • Analytical Techniques : details HPLC methods for impurity profiling.
  • Computational Tools : and provide frameworks for reaction optimization and theoretical modeling.

Properties

IUPAC Name

3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPGCGROVEPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373760
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-96-9
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (2.5 g) in chloroform (30 ml), phosphorus pentachloride (3.2 g) was added in portions, while maintaining the temperature at 0°-5°. When the addition was complete, iodine (30 mg) was added followed by bromine (2.5 g), which was added dropwise over 5 minutes. The mixture was then refluxed for 4 hours. The chloroform solution was evaporated and the residue was partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase was dried over magnesium sulfate and evaporated under reduced pressure. The crude residue was purified by chromatography over silica gel, eluting with ether and hexane (7:3). Concentration of the appropriate fractions yielded 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one, m.p. 146°-148°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.